1,2-Dibromoethylene 1,2-Dibromoethylene
Brand Name: Vulcanchem
CAS No.: 590-12-5
VCID: VC8469951
InChI: InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+
SMILES: C(=CBr)Br
Molecular Formula: C2H2Br2
Molecular Weight: 185.85 g/mol

1,2-Dibromoethylene

CAS No.: 590-12-5

Cat. No.: VC8469951

Molecular Formula: C2H2Br2

Molecular Weight: 185.85 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromoethylene - 590-12-5

Specification

CAS No. 590-12-5
Molecular Formula C2H2Br2
Molecular Weight 185.85 g/mol
IUPAC Name (E)-1,2-dibromoethene
Standard InChI InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+
Standard InChI Key UWTUEMKLYAGTNQ-OWOJBTEDSA-N
Isomeric SMILES C(=C/Br)\Br
SMILES C(=CBr)Br
Canonical SMILES C(=CBr)Br
Boiling Point 110.49999999999999 °C
110 °C @ 754 mm Hg
Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C
Colorform Colorless liquid
Melting Point -37.5 °C
Melting point: -6.5 °C /Trans-isomer/

Introduction

Structural Characteristics and Isomerism

The molecular structure of 1,2-dibromoethylene features a rigid planar geometry due to the sp² hybridization of the doubly bonded carbons. The restricted rotation around the double bond gives rise to cis and trans isomers, which exhibit distinct physical and chemical properties.

Cis-1,2-Dibromoethylene

In the cis isomer, both bromine atoms reside on the same side of the double bond. This configuration induces a dipole moment due to the asymmetrical distribution of electronegative bromine atoms, resulting in a higher boiling point compared to the trans isomer.

Trans-1,2-Dibromoethylene

The trans isomer positions bromine atoms on opposite sides of the double bond, creating a symmetrical structure with a net dipole moment of zero. This symmetry typically confers greater thermodynamic stability and a lower boiling point relative to the cis form .

Table 1: Comparative Properties of 1,2-Dibromoethylene Isomers

PropertyCis-1,2-DibromoethyleneTrans-1,2-Dibromoethylene
Dipole Moment (D)~2.10
Boiling Point (°C)108–11098–100
StabilityLess stableMore stable

Synthesis Methods

1,2-Dibromoethylene is synthesized through controlled halogenation of acetylene (C₂H₂) to avoid overhalogenation. Two primary methodologies are employed:

Direct Bromination of Acetylene

Acetylene reacts with bromine (Br₂) in a stoichiometric ratio, with acetylene in excess to prevent the formation of tetrahalogenated byproducts:

C2H2+Br2C2H2Br2(major product)\text{C}_2\text{H}_2 + \text{Br}_2 \rightarrow \text{C}_2\text{H}_2\text{Br}_2 \quad \text{(major product)}

The reaction proceeds via electrophilic addition, where bromine acts as an electrophile, attacking the π bond of acetylene .

N-Bromosuccinimide (NBS)-Mediated Halogenation

An alternative approach utilizes N-bromosuccinimide (NBS) and lithium bromide (LiBr) in a two-step mechanism:

  • Electrophilic Bromination: NBS generates Br⁺, which reacts with acetylene to form a bromonium ion intermediate.

  • Nucleophilic Attack: Br⁻ from LiBr opens the bromonium ion, yielding 1,2-dibromoethylene .

This method offers better control over regioselectivity and minimizes dihalogen byproducts.

Physicochemical Properties

Physical State and Solubility

Both isomers are colorless liquids at room temperature. The compound is sparingly soluble in water but miscible with organic solvents such as ethanol, diethyl ether, and benzene .

Reactivity

The double bond in 1,2-dibromoethylene participates in electrophilic addition reactions. For example, reaction with hydrogen bromide (HBr) yields 1,1,2-tribromoethane:

C2H2Br2+HBrC2H3Br3\text{C}_2\text{H}_2\text{Br}_2 + \text{HBr} \rightarrow \text{C}_2\text{H}_3\text{Br}_3

The compound also undergoes dehydrohalogenation under basic conditions to regenerate acetylene.

Research Gaps and Future Directions

Current literature on 1,2-dibromoethylene is sparse, with most toxicological and environmental data focusing on 1,2-dibromoethane . Critical research needs include:

  • Toxicity Profiling: Evaluating carcinogenic potential and environmental persistence.

  • Synthetic Optimization: Developing catalytic systems to improve yield and selectivity.

  • Applications in Material Science: Exploring its utility in advanced polymer composites.

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